molecular formula C15H13FN2O3 B1448162 2-[[2-[(4-Fluorophenyl)amino]-2-oxoethyl]amino]-benzoic acid CAS No. 1394021-66-9

2-[[2-[(4-Fluorophenyl)amino]-2-oxoethyl]amino]-benzoic acid

Cat. No.: B1448162
CAS No.: 1394021-66-9
M. Wt: 288.27 g/mol
InChI Key: INGFZNGGNPXHRH-UHFFFAOYSA-N
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Description

2-[[2-[(4-Fluorophenyl)amino]-2-oxoethyl]amino]-benzoic acid is an organic compound with the molecular formula C15H13FN2O3 It is characterized by the presence of a fluorophenyl group, an amino group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[(4-Fluorophenyl)amino]-2-oxoethyl]amino]-benzoic acid typically involves the reaction of 4-fluoroaniline with ethyl 2-bromoacetate, followed by hydrolysis and subsequent coupling with 2-aminobenzoic acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[[2-[(4-Fluorophenyl)amino]-2-oxoethyl]amino]-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions. Typical conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in halogenated or alkylated derivatives .

Scientific Research Applications

2-[[2-[(4-Fluorophenyl)amino]-2-oxoethyl]amino]-benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[2-[(4-Fluorophenyl)amino]-2-oxoethyl]amino]-benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[[2-[(4-Fluorophenyl)amino]-2-oxoethyl]amino]-benzoic acid is unique due to its specific structural features, such as the presence of both a fluorophenyl group and a benzoic acid moiety. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-[[2-(4-fluoroanilino)-2-oxoethyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c16-10-5-7-11(8-6-10)18-14(19)9-17-13-4-2-1-3-12(13)15(20)21/h1-8,17H,9H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGFZNGGNPXHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCC(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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